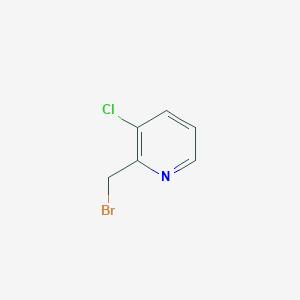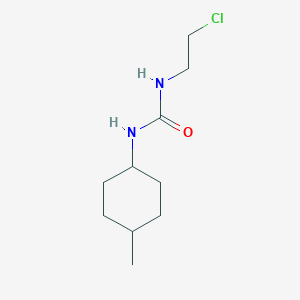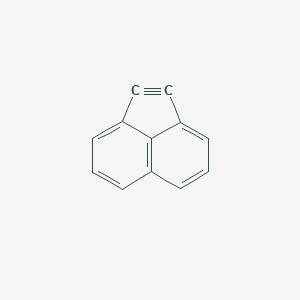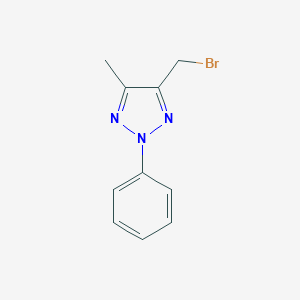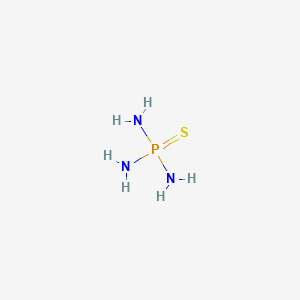
Phosphorothioic triamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic triamide is a class of compounds that have been widely used in scientific research due to their unique properties. These compounds have a phosphorus atom that is bonded to a sulfur atom, which makes them highly reactive and useful in a variety of applications.
作用機序
The mechanism of action of phosphorothioic triamide is not fully understood. However, it is known that the sulfur atom in the compound can form a covalent bond with the phosphorus atom in DNA and RNA. This covalent bond can cause changes in the structure of the nucleic acid, which can affect its function.
Biochemical and Physiological Effects:
Phosphorothioic triamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including topoisomerase II and RNA polymerase. It has also been shown to induce DNA damage and apoptosis in some cells.
実験室実験の利点と制限
One advantage of using phosphorothioic triamide in lab experiments is its high reactivity, which makes it useful in a variety of applications. However, its reactivity can also be a limitation, as it can react with other compounds in the experimental system and produce unwanted side products. Additionally, its toxicity can be a limitation, as it can be harmful to cells and organisms at high concentrations.
将来の方向性
There are many future directions for research involving phosphorothioic triamide. One direction is to develop new synthetic methods for producing these compounds with higher yields and purity. Another direction is to study their interactions with other biomolecules, such as proteins and lipids. Additionally, there is potential for using phosphorothioic triamide in drug development, as it has been shown to have anticancer and antiviral activity.
合成法
The synthesis of phosphorothioic triamide involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction produces a white solid that is purified through recrystallization. The yield of the synthesis process is typically around 60-70%.
科学的研究の応用
Phosphorothioic triamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in biochemical studies. In organic synthesis, it has been used to prepare a variety of compounds, including phosphorothioates, phosphorothiolates, and phosphorothioamidates. It has also been used as a ligand in coordination chemistry to form complexes with transition metals. In biochemical studies, it has been used as a tool to study the interactions between proteins and nucleic acids.
特性
CAS番号 |
13455-05-5 |
|---|---|
製品名 |
Phosphorothioic triamide |
分子式 |
H6N3PS |
分子量 |
111.11 g/mol |
InChI |
InChI=1S/H6N3PS/c1-4(2,3)5/h(H6,1,2,3,5) |
InChIキー |
JLYVRXJEQTZZBE-UHFFFAOYSA-N |
SMILES |
NP(=S)(N)N |
正規SMILES |
NP(=S)(N)N |
その他のCAS番号 |
13455-05-5 |
同義語 |
Thiophosphoryl triamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



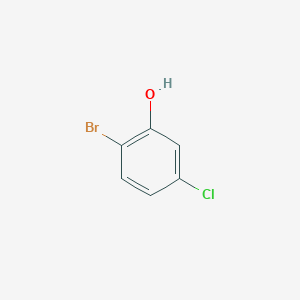


![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
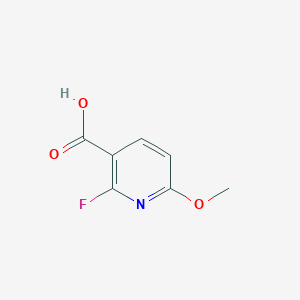
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

